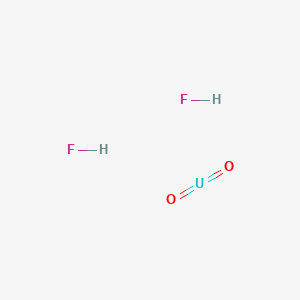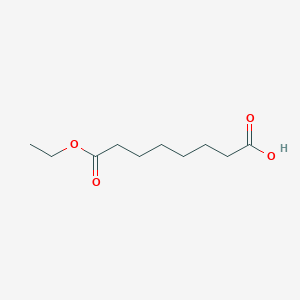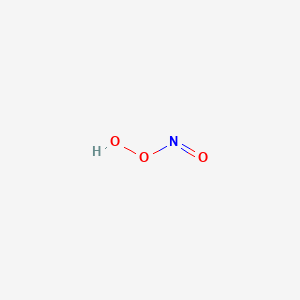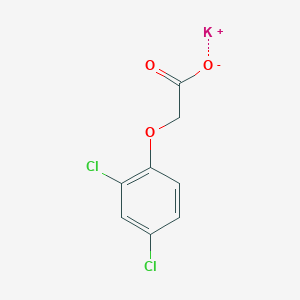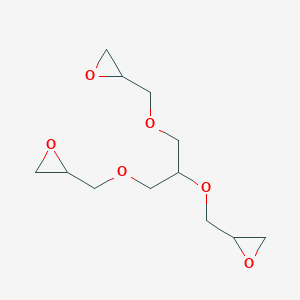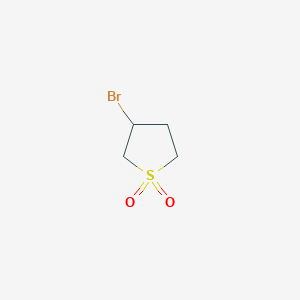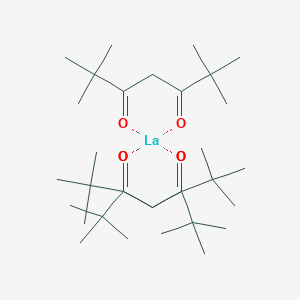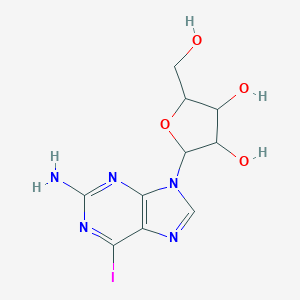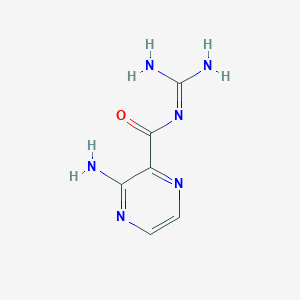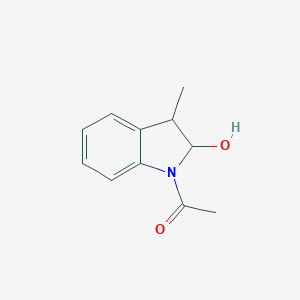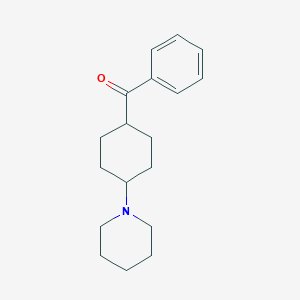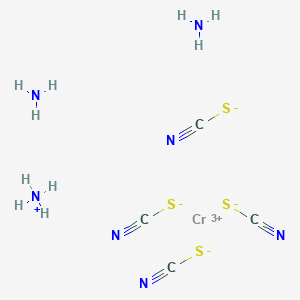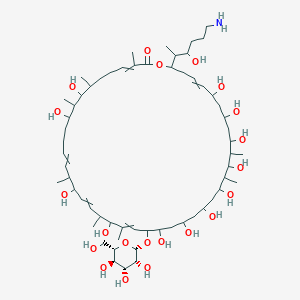
Desertomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desertomycin is a naturally occurring antibiotic compound that is produced by Streptomyces species. It was first isolated in 1959 from a soil sample collected in the Sonoran Desert in Arizona, USA. Desertomycin has been found to possess potent antimicrobial properties, making it a promising candidate for use in scientific research.
Applications De Recherche Scientifique
Antibiotic and Antitumor Activities
Desertomycin G, identified from Streptomyces althioticus MSM3, displays significant antibiotic activity against various clinically relevant antibiotic-resistant pathogens, including Mycobacterium tuberculosis, Corynebacterium urealyticum, and Staphylococcus aureus. It also exhibits strong action against Gram-positive clinical pathogens like Streptococcus pneumoniae, Streptococcus pyogenes, Enterococcus faecium, Enterococcus faecalis, and Clostridium perfringens. Moreover, desertomycin G shows moderate antibiotic activity against certain Gram-negative pathogens and affects the viability of tumor cell lines like human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1), though it doesn't affect normal mammary fibroblasts (Braña et al., 2019).
Biosynthesis
Desertomycin A's biosynthesis involves a unique process. It's hypothesized to be formed by polyketide synthases primed with 4-guanidinylbutanoyl-CoA. The enzyme amidinohydrolase plays a crucial role in the final-stage de-amidination of the guanidino-substituted natural product, leading to the formation of desertomycin A. This enzymatic action provides a naturally evolved example of protective-group chemistry (Hong et al., 2015).
Enzymatic Modification and Resistance
Desertomycin A, along with its inactive analogue desertomycin X, can be modified by the enzyme N-succinyltransferase, which is encoded by a cryptic siderophore biosynthesis gene cluster. This modification leads to the inactivation of a variety of structurally diverse antibiotics. It suggests a potential role in antibiotic resistance in natural habitats, where antibiotic concentration is usually low (Schneider et al., 2022).
Genetic Studies
The biosynthetic gene cluster for desertomycin has been identified and cloned from Streptomyces nobilis JCM4274. This cloning process, using a bacterial artificial chromosome vector, led to its successful introduction in Streptomyces lividans TK23, with a considerable yield of desertomycin, signifying the potential for large-scale production and further research into its applications (Hashimoto et al., 2020).
Propriétés
Numéro CAS |
12728-25-5 |
|---|---|
Nom du produit |
Desertomycin |
Formule moléculaire |
C61H109NO21 |
Poids moléculaire |
1192.5 g/mol |
Nom IUPAC |
42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
InChI |
InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32?,33?,34?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57-,58+,59+,61-/m0/s1 |
Clé InChI |
FKPDQSQJNFFSAS-VDBABUHVSA-N |
SMILES isomérique |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
SMILES canonique |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
Synonymes |
desertomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)
![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
